Mechanism of Action of PACAP-38 and its C-Terminal Fragment (31-38) in Neurons: A Technical Guide
Mechanism of Action of PACAP-38 and its C-Terminal Fragment (31-38) in Neurons: A Technical Guide
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions within the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the actions of PACAP-38 and its C-terminal fragment, PACAP-38 (31-38), in neurons. The primary interaction is with the PAC1 receptor, a G protein-coupled receptor, which triggers a cascade of intracellular signaling pathways. Key pathways include the activation of adenylyl cyclase/protein kinase A (PKA), phospholipase C/protein kinase C (PKC), and the subsequent stimulation of downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. Concurrently, PACAP robustly modulates intracellular calcium levels. Specifically, the PACAP-38 (31-38) fragment is documented as a PAC1 receptor activator that elevates cytosolic calcium, stimulates ERK phosphorylation, and promotes neuronal proliferation. These integrated signaling networks culminate in diverse functional outcomes, including potent anti-apoptotic effects, promotion of neurite outgrowth, and modulation of synaptic plasticity, underscoring the therapeutic potential of PACAP-based agents for neurodegenerative diseases and neuronal injury.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from the ovine hypothalamus and is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily[1][2]. It exists in two primary amidated forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27)[2]. PACAP is widely distributed throughout the nervous system and exerts a wide array of biological functions, playing crucial roles in neuronal development, neuroprotection, and synaptic transmission[3][4][5]. Its expression is notably upregulated at sites of neuronal injury, where it is thought to facilitate regeneration and prevent cell death[3]. This guide offers a detailed technical overview of the neuronal mechanism of action for PACAP-38, with a specific focus on the activities attributed to its C-terminal fragment, PACAP-38 (31-38).
Receptor Interactions
PACAP mediates its effects through three distinct G protein-coupled receptors (GPCRs): the PACAP-preferring receptor (PAC1) and two receptors that bind PACAP and VIP with similar high affinity (VPAC1 and VPAC2)[1][3].
-
PAC1 Receptor: This receptor is considered the primary mediator of PACAP's neurotrophic and neuroprotective effects[3]. It binds PACAP-38 and PACAP-27 with over 1000-fold higher affinity than VIP, making it highly specific[6]. The C-terminal fragment, PACAP-38 (31-38), has been explicitly identified as a PAC1 receptor activator[7][8].
-
VPAC1 and VPAC2 Receptors: These receptors show comparable affinity for both PACAP and VIP. While also present in the nervous system, their roles are often associated with other physiological functions, such as vasodilation[1].
Some evidence suggests that PACAP-38 may also interact with orphan receptors, such as the MrgB3-receptor on meningeal mast cells, a mechanism that appears independent of the classical PAC1/VPAC receptors[9].
Core Signaling Pathways in Neurons
Activation of the PAC1 receptor by PACAP-38 or its (31-38) fragment initiates a complex and integrated network of intracellular signaling cascades. This network allows for a nuanced cellular response depending on the neuronal type, developmental stage, and extracellular context.
G-Protein Coupling and Primary Second Messengers
Upon ligand binding, the PAC1 receptor couples to multiple G proteins, primarily Gαs and Gαq, to generate key second messengers:
-
Adenylyl Cyclase (AC) / cAMP Pathway: Coupling to Gαs activates AC, leading to a robust increase in intracellular cyclic adenosine monophosphate (cAMP)[4][6]. cAMP, in turn, activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac)[3]. This pathway is fundamental to many of PACAP's actions, including gene transcription and modulation of kinase cascades[3][4].
-
Phospholipase C (PLC) / Calcium Pathway: Coupling to Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[10][11]. IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC)[10]. PACAP-38 (31-38) is a known elevator of cytosolic Ca2+[7][8].
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK/ERK pathway is a critical downstream effector of PACAP signaling, mediating neuronal survival, differentiation, and neurite outgrowth.[4][12] PACAP-38 (31-38) directly induces the phosphorylation of ERK.[7][8] Activation of this pathway is complex and can be triggered by multiple upstream signals:
-
PKA- and Epac-dependent Activation: The elevation of cAMP can activate ERK through both PKA-dependent and PKA-independent (via Epac) mechanisms[3].
-
PKC-dependent Activation: Activation of PKC via the PLC pathway also strongly contributes to ERK phosphorylation[13].
-
Receptor Transactivation: PACAP-38 (31-38) can transactivate the Epidermal Growth Factor Receptor (EGFR), which is a potent activator of the MAPK/ERK cascade[7][8].
Sustained activation and nuclear translocation of ERK are often associated with differentiation rather than proliferation[3].
PI3K/Akt Survival Pathway
In addition to the MAPK pathway, PACAP activates the PI3K/Akt signaling cascade. This pathway is a cornerstone of neuronal survival, promoting anti-apoptotic signals and is essential for the neuroprotective effects of PACAP against various cellular stressors.
Functional Outcomes in Neurons
The activation of these signaling networks results in several key physiological responses in neurons.
-
Neuroprotection and Anti-Apoptosis: PACAP-38 is a potent neuroprotective agent, increasing neuronal survival in models of apoptosis induced by potassium deprivation or glutamate toxicity[4][14]. This is achieved, in part, by activating the MAPK and Akt pathways, which leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors[3][4].
-
Neuronal Proliferation and Differentiation: PACAP-38 induces neuronal differentiation in various cell lines, such as SH-SY5Y and PC12 cells, characterized by a marked increase in neurite-bearing cells[3][12]. The fragment PACAP-38 (31-38) has been shown to stimulate the growth of NCI-H838 cells[7]. The effect on proliferation versus differentiation is highly context-dependent, varying with cell type and developmental stage[15].
-
Synaptic Plasticity and Neurotransmission: At nanomolar concentrations, PACAP-38 enhances excitatory synaptic transmission and can facilitate long-term potentiation (LTP) in the hippocampus[5]. It also modulates the phosphorylation state of AMPA receptors, key components of excitatory synapses[16].
Quantitative Data Summary
The following table summarizes key quantitative data related to the neuronal actions of PACAP-38 and its (31-38) fragment from in vitro studies.
| Parameter | Peptide Fragment | Concentration | Cell Type/System | Effect | Citation |
| Ca²⁺ Elevation (EC₅₀) | PACAP-38 (31-38) | 0.81 nM | HEK 293 cells | Dose-dependent increase in intracellular Ca²⁺ | [7] |
| ERK Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces ERK tyrosine phosphorylation | [7] |
| EGFR Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces EGFR tyrosine phosphorylation | [7] |
| Cell Proliferation | PACAP-38 (31-38) | 10 nM (48 h) | NCI-H838 cells | Stimulates cell growth | [7] |
| NPY Secretion | PACAP-38 (31-38) | 0.01 nM (48 h) | SCG neuronal cultures | Potent stimulation of Neuropeptide Y secretion | [7] |
| ERK Phosphorylation (EC₅₀) | PACAP-38 | 0.7 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of ERK | [3] |
| p38 MAPK Phos. (EC₅₀) | PACAP-38 | 1.5 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of p38 | [3] |
| cAMP Elevation (EC₅₀) | PACAP-38 | ~3 nM | HCT8 cells | Half-maximal stimulation of cAMP levels | [6] |
| Synaptic Facilitation | PACAP-38 | 0.05 nM | Rat Hippocampal CA1 | Long-lasting facilitation of basal transmission | [5] |
| Neurite Outgrowth | PACAP-38 | 10⁻⁷ M (100 nM) | PC12 cells | Robust neurite protrusion elongation | [17] |
Key Experimental Protocols
Western Blot for Kinase Phosphorylation (p-ERK)
This protocol is used to quantify the activation of kinases like ERK following PACAP stimulation.
-
Cell Culture and Serum Starvation: Plate neuronal cells (e.g., SH-SY5Y, PC12) and grow to 70-80% confluency. To reduce basal kinase activity, serum-starve the cells for 4-12 hours in a low-serum (e.g., 0.2% FBS) or serum-free medium[3][18].
-
Ligand Stimulation: Treat cells with various concentrations of PACAP-38 or PACAP-38 (31-38) for a specified time course (e.g., 2, 5, 15, 30 minutes) at 37°C[3][18]. Include untreated controls.
-
Cell Lysis: Immediately terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate[18].
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel (e.g., 10-12% acrylamide) and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[14][18].
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C[14][19].
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature[18].
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate[14].
-
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK[18][19].
-
Densitometry: Quantify the band intensities using imaging software (e.g., ImageJ). The level of ERK activation is expressed as the ratio of p-ERK to total ERK signal[14][19].
Neurite Outgrowth Assay in PC12 Cells
This assay morphologically assesses the differentiating effect of PACAP.
-
Cell Plating: Plate PC12 cells on collagen-coated dishes or multi-well plates in a standard growth medium.
-
Treatment: After allowing cells to adhere, switch to a low-serum medium (e.g., 1% horse serum) containing the desired concentrations of PACAP-38 (e.g., 10 nM to 1 µM)[3][12]. Include a positive control (e.g., NGF) and an untreated control.
-
Incubation: Culture the cells for 2 to 4 days to allow for neurite extension[3].
-
Quantification: Using a phase-contrast microscope, randomly select multiple fields of view. A cell is considered differentiated or "neurite-bearing" if it possesses at least one process that is equal to or greater than the diameter of the cell body. Calculate the percentage of neurite-bearing cells relative to the total number of cells counted[12].
Intracellular cAMP and Calcium Measurement
-
cAMP Accumulation: Neuronal cells are treated with PACAP for a short duration (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (ELISA) kit[6][20].
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then imaged using fluorescence microscopy while being perfused with a buffer. PACAP is added to the perfusion buffer, and the change in fluorescence intensity (or ratio of intensities at different excitation wavelengths for ratiometric dyes) is recorded over time to measure the transient increase in intracellular free Ca²⁺[10].
Conclusion
The mechanism of action for PACAP-38 and its C-terminal fragment (31-38) in neurons is multifaceted, stemming from the activation of the PAC1 receptor. This initial binding event triggers parallel signaling cascades involving cAMP/PKA/Epac and PLC/PKC/Ca²⁺. These primary pathways converge on critical downstream effectors, most notably the MAPK/ERK and PI3K/Akt pathways, which orchestrate a pro-survival and pro-differentiation cellular program. The ability of PACAP to engage multiple, integrated signaling pathways provides a robust mechanism for its potent neuroprotective and neurotrophic activities, highlighting its significant therapeutic potential for a range of neurological disorders and injuries. Further research into receptor splice variants and pathway-selective agonists will be crucial for harnessing this potential for clinical applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. jneurosci.org [jneurosci.org]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PAC 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 10. PACAP-38 causes phospholipase C-dependent calcium signaling in rat acinar cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism [mdpi.com]
- 12. The 38-amino-acid form of pituitary adenylate cyclase-activating polypeptide induces neurite outgrowth in PC12 cells that is dependent on protein kinase C and extracellular signal-regulated kinase but not on protein kinase A, nerve growth factor receptor tyrosine kinase, p21(ras) G protein, and pp60(c-src) cytoplasmic tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
